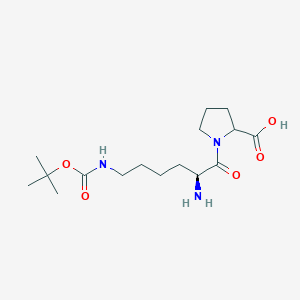

H-L-Lys(Boc)-Pro-OH

Description

The exact mass of the compound this compound is 343.21072103 g/mol and the complexity rating of the compound is 461. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(2S)-2-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H29N3O5/c1-16(2,3)24-15(23)18-9-5-4-7-11(17)13(20)19-10-6-8-12(19)14(21)22/h11-12H,4-10,17H2,1-3H3,(H,18,23)(H,21,22)/t11-,12?/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDSCJQPRCVJQIC-PXYINDEMSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCCCC(C(=O)N1CCCC1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N1CCCC1C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H29N3O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.42 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Contextual Framework of H L Lys Boc Pro Oh in Advanced Peptide Chemistry

Significance of Dipeptide Building Blocks in Complex Molecular Architectures

The synthesis of complex polypeptides and proteins is a meticulous process that involves the sequential addition of amino acids. Employing dipeptide synthons, or pre-formed two-amino-acid units, is a strategy that significantly enhances the efficiency and success of this process. Using dipeptides as building blocks reduces the number of repetitive coupling and deprotection steps required to assemble a long peptide chain, saving time and resources. numberanalytics.com

Furthermore, this approach can mitigate common side reactions encountered during synthesis. For instance, the formation of diketopiperazines, an undesirable cyclization side-reaction, can occur during the synthesis process, particularly with sequences containing proline. nih.gov Introducing proline as part of a dipeptide unit can help to circumvent this issue. Dipeptides can also improve the solubility and handling of otherwise difficult-to-couple amino acids and can be crucial for creating specific peptide isosteres or peptidomimetics. wikipedia.orgrsc.org The use of dipeptide units is a key tactic in both solid-phase and solution-phase peptide synthesis, contributing to higher yields and purer final products. numberanalytics.com

Strategic Importance of Protecting Groups in Peptide Synthesis Methodology

Protecting groups are fundamental to modern peptide synthesis, preventing unwanted reactions at the various functional groups present on an amino acid. americanpeptidesociety.org The tert-butyloxycarbonyl (Boc) group is a classic acid-labile protecting group used for the α-amino group of amino acids. seplite.com In the case of H-L-Lys(Boc)-Pro-OH, the Boc group is strategically placed on the epsilon-amino group (Nε) of the lysine (B10760008) side chain.

This specific placement is critical. During peptide synthesis, the primary goal is to form a peptide bond between the α-carboxyl group of one amino acid and the α-amino group of the next. The lysine side chain contains a primary amine that is just as reactive as the α-amino group. Without protection, this side-chain amine could react during the coupling step, leading to branched peptides and a mixture of incorrect products. The Boc group on the lysine side chain ensures that only the intended linear peptide bond is formed.

The Boc group is considered a "temporary" protecting group that is stable under the conditions of peptide coupling but can be removed when desired, typically using a moderately strong acid like trifluoroacetic acid (TFA). peptide.comchempep.com This selective removal is part of an orthogonal protection strategy, where different classes of protecting groups can be removed under distinct chemical conditions without affecting others, allowing for the synthesis of highly complex and modified peptides. peptide.com

Overview of this compound as a Core Intermediate in Peptide Research

This compound is a specialized dipeptide that combines the structural features of lysine and proline with the strategic protection of the lysine side chain. This makes it a valuable intermediate for synthesizing peptides containing the Lys-Pro motif. This sequence is found in numerous bioactive peptides, which are short protein fragments with specific biological functions, including anti-inflammatory, antioxidant, and antihypertensive activities. mdpi.comimrpress.comnih.gov

The proline residue imparts a unique conformational rigidity to the peptide backbone, often inducing turns or specific secondary structures that are crucial for biological activity. Lysine, a basic amino acid, is frequently involved in receptor binding and can enhance the solubility and transport of peptides. mdpi.commdpi.com The presence of the Boc group on the lysine side chain allows for its controlled incorporation into a growing peptide chain using standard synthesis protocols. chemimpex.com Once the full peptide is synthesized, the Boc group can be removed to yield the final, active peptide.

The compound is particularly useful in solid-phase peptide synthesis (SPPS) and for the development of peptide-based therapeutics, peptide vaccines, and in protein engineering. chemimpex.comchemimpex.com Its pre-formed dipeptide structure streamlines synthesis, while the protected lysine ensures the correct sequence is achieved with high fidelity.

Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 198475-99-9 |

| Molecular Formula | C₂₁H₃₇N₃O₇ |

| Molecular Weight | 443.54 g/mol |

| Purity | ≥ 99% (HPLC) |

| Appearance | White to off-white powder |

| Melting Point | 70-76 °C |

| Optical Rotation | -38.50 ± 1º (c=1% in DMF) |

| Storage | 0-8°C |

This data is compiled from publicly available sources for a related compound, Boc-Lys(Boc)-Pro-OH, as the exact data for the singly protected this compound can vary between suppliers. The provided data serves as a representative example. chemimpex.com

Advanced Methodologies for the Chemical Synthesis of H L Lys Boc Pro Oh

Strategic Considerations in Protecting Group Chemistry for H-L-Lys(Boc)-Pro-OH Synthesis

The successful synthesis of peptides relies heavily on the use of protecting groups to prevent unwanted side reactions at reactive functional groups. biosynth.comwikipedia.org In the synthesis of this compound, the strategic selection and application of these groups are paramount.

Role of the tert-Butyloxycarbonyl (Boc) Group in α-Amino and ε-Amino Protection

The tert-butyloxycarbonyl (Boc) group is a widely utilized acid-labile protecting group in peptide synthesis. americanpeptidesociety.orglibretexts.org It is typically introduced by reacting the amino acid with di-tert-butyl dicarbonate. libretexts.org In the context of this compound, the Boc group is specifically employed to protect the ε-amino group of the lysine (B10760008) side chain. lookchem.com This protection is crucial to prevent this nucleophilic group from participating in the peptide bond formation, ensuring that the proline residue is coupled to the α-amino group of lysine.

While the Boc group can also be used to protect the α-amino group, in the synthesis of this specific dipeptide, the α-amino group of lysine must be free to react with the carboxyl group of proline. Therefore, a common strategy involves starting with a lysine derivative where the ε-amino group is already protected with a Boc group, such as H-L-Lys(Boc)-OH. The α-amino group of this starting material is then coupled with a suitably protected proline derivative.

Solution-Phase Synthetic Approaches for this compound

Solution-phase peptide synthesis, while often more time-consuming than solid-phase methods, remains a valuable technique, particularly for large-scale production. wikipedia.orgijmpronline.com

Coupling Reagent Selection and Reaction Optimization

The formation of the peptide bond between the carboxyl group of proline and the α-amino group of lysine requires the activation of the carboxyl group. iris-biotech.de This is achieved using coupling reagents. A variety of coupling reagents are available, each with its own advantages and disadvantages. jpt.com

Common classes of coupling reagents include:

Carbodiimides: Such as N,N'-dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC). bachem.com These are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to suppress racemization and improve efficiency. wikipedia.org

Phosphonium Salts: Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) are highly efficient.

Uronium/Aminium Salts: Reagents such as (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) and (1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU) are known for their high coupling efficiency and are widely used. jpt.com

The choice of coupling reagent and reaction conditions (solvent, temperature, and reaction time) must be carefully optimized to maximize the yield and purity of this compound while minimizing side reactions like racemization. Recent research has explored the use of microwave irradiation to accelerate solution-phase dipeptide synthesis. mdpi.comnih.gov

| Coupling Reagent Class | Examples | Key Characteristics |

| Carbodiimides | DCC, EDC bachem.com | Widely used, often require additives to suppress racemization. wikipedia.org |

| Phosphonium Salts | PyBOP | High coupling efficiency. |

| Uronium/Aminium Salts | HBTU, HATU, COMU jpt.com | Highly efficient, popular for both solution and solid-phase synthesis. |

Purification and Isolation Techniques in Solution-Phase Preparations

After the coupling reaction, the desired dipeptide must be isolated from the reaction mixture, which contains unreacted starting materials, the coupling reagent byproducts, and any side products. Common purification techniques for dipeptides include:

Extraction: Liquid-liquid extraction is often used to remove impurities. For example, the reaction mixture can be washed with acidic and basic solutions to remove unreacted starting materials and some byproducts. ijmpronline.com A process for the purification of a related dipeptide, ε-trifluoroacetyllysylproline, utilized successive extractions with a primary alcohol. google.com

Crystallization: If the dipeptide is a crystalline solid, crystallization can be a highly effective method for purification, potentially yielding a product of high purity. rsc.org

Chromatography: Various chromatographic techniques are employed for the purification of peptides. These include ion-exchange chromatography, size-exclusion chromatography, and reversed-phase high-performance liquid chromatography (RP-HPLC). google.comjfda-online.com Co-crystallization has also been investigated as a single-step purification method for dipeptides contaminated with trifluoroacetic acid. acs.org

Solid-Phase Synthetic Methodologies for the Preparation of this compound Precursors

Solid-phase peptide synthesis (SPPS) is the most common method for synthesizing peptides in a research setting due to its efficiency and amenability to automation. americanpeptidesociety.orgiris-biotech.de While the final deprotection and cleavage to yield this compound would occur after the solid-phase synthesis is complete, the peptide chain itself is assembled on a solid support (resin).

In a typical SPPS approach to synthesize the Lys(Boc)-Pro sequence, the proline residue would first be attached to the resin. biosynth.com For example, Fmoc-Pro-OH could be coupled to a suitable resin. The Fmoc protecting group would then be removed using a base, and the now-free amino group of the resin-bound proline would be coupled with a protected lysine derivative, such as Fmoc-L-Lys(Boc)-OH. The use of pseudoproline dipeptides, which are temporary proline mimics, can help to mitigate on-resin aggregation during SPPS. google.comacs.org

After the desired peptide chain is assembled, it is cleaved from the resin. If a very acid-labile linker was used to attach the peptide to the resin, it might be possible to cleave the peptide while leaving the Boc group on the lysine side chain intact, thus yielding a precursor to this compound. The final step would then be the removal of the N-terminal protecting group (e.g., Fmoc) to give the target dipeptide. The synthesis of related lysine-proline containing peptides has been demonstrated using solid-phase techniques. nih.govresearchgate.net

| Synthesis Phase | Description | Key Considerations |

| Resin Loading | The first amino acid (proline) is attached to the solid support. | Choice of resin and linker is crucial for the overall strategy. |

| Deprotection | The N-terminal protecting group of the resin-bound amino acid is removed. | Must be orthogonal to the side-chain protecting groups. |

| Coupling | The next protected amino acid (lysine) is coupled to the deprotected amino group. | Requires an efficient coupling reagent to ensure complete reaction. |

| Cleavage | The completed peptide is cleaved from the resin. | Cleavage conditions must be chosen to preserve the desired protecting groups. |

Resin Selection and Loading Strategies

Resins are typically composed of polystyrene beads cross-linked with divinylbenzene (B73037) (DVB), with a linker molecule that connects the peptide chain to the solid support. iris-biotech.debiosynth.com The linker's chemistry dictates the conditions required for the final cleavage of the peptide from the resin. peptide.com For peptides with a C-terminal carboxylic acid, such as this compound, several resins are available. However, the presence of a C-terminal Proline residue necessitates careful consideration to avoid racemization and diketopiperazine (DKP) formation. biosynth.comcaslo.comnih.gov

The 2-Chlorotrityl Chloride (CTC) resin is frequently the support of choice for synthesizing peptides with C-terminal residues prone to racemization, such as Proline or Histidine. biosynth.comcaslo.com A key advantage of the CTC resin is its high acid lability, which allows the first amino acid to be loaded without prior activation of its carboxyl group, thereby minimizing the risk of racemization. caslo.com Furthermore, the steric hindrance provided by the trityl linker significantly suppresses the formation of diketopiperazine (DKP), a major side reaction during the synthesis of dipeptides, particularly those involving Proline. biosynth.comnih.gov

| Resin Type | Linker Type | Primary Advantage | Consideration for this compound Synthesis | Cleavage Condition |

|---|---|---|---|---|

| 2-Chlorotrityl (CTC) | Trityl | Minimizes racemization and DKP formation. biosynth.comcaslo.com | Highly recommended for C-terminal Proline peptides. biosynth.comnih.gov | Mildly acidic (e.g., dilute TFA). peptide.com |

| Wang Resin | p-alkoxybenzyl ester | Stable bond, consistent crude peptide yield. caslo.com | Higher risk of DKP formation and racemization for C-terminal Proline compared to CTC resin. | Strongly acidic (e.g., high concentration TFA). peptide.com |

| Merrifield Resin | Chloromethyl | The original resin for Boc-based SPPS. peptide.com | Requires harsher cleavage conditions (e.g., HF) and offers less protection against DKP formation. peptide.com | HF, TFMSA. peptide.compeptide.com |

The loading strategy involves the covalent attachment of the first protected amino acid, in this case, Fmoc-L-Pro-OH, to the resin. For CTC resin, this is typically achieved by reacting the resin with the Fmoc-protected proline in the presence of a hindered base, such as N,N-diisopropylethylamine (DIPEA), in a solvent like dichloromethane (B109758) (DCM). neliti.com The mixture is agitated for several hours to ensure complete attachment. neliti.com Any remaining reactive chlorotrityl groups on the resin are then "capped" by adding a small alcohol, like methanol (B129727), to prevent them from participating in subsequent reactions. neliti.com

Another critical parameter is the resin loading capacity , which refers to the number of reactive sites per gram of resin (expressed in mmol/g). iris-biotech.de While a high-loading resin allows for the synthesis of a larger quantity of peptide, it can also increase the likelihood of intermolecular side reactions and aggregation of peptide chains. iris-biotech.debiotage.com For sequences prone to such issues, including those containing Proline which can induce bends and turns, a low-substitution resin (e.g., 0.1 to 0.4 mmol/g) is often preferred. iris-biotech.depeptide.com Using a low-loading resin increases the distance between growing peptide chains, minimizing undesirable interactions and improving coupling efficiency. iris-biotech.denih.gov

Coupling Efficiency and Side Reaction Minimization in Solid-Phase Environments

Following the successful loading of Proline onto the resin and the subsequent removal of its N-terminal Fmoc protecting group, the next step is the coupling of the second amino acid, H-L-Lys(Boc)-OH. The efficiency of this peptide bond formation is paramount for achieving a high yield of the desired dipeptide.

Coupling efficiency can be influenced by several factors, including steric hindrance of the amino acids involved, the formation of secondary structures, and peptide chain aggregation on the resin. nih.govnih.gov While the synthesis of a dipeptide is less prone to aggregation than that of longer peptides, incomplete coupling remains a possibility. nih.govnih.gov To drive the reaction to completion, the protected amino acid and coupling reagents are typically used in excess. The progress of the coupling reaction can be monitored using qualitative tests, such as the ninhydrin (B49086) test, to detect any remaining free amino groups on the resin-bound peptide. nih.gov If the coupling is found to be incomplete, a recoupling step may be necessary. nih.gov

The minimization of side reactions is a central challenge in SPPS. In the synthesis of this compound, several potential side reactions must be controlled.

Racemization: The C-terminal proline can be susceptible to racemization during the initial loading onto certain resins, although this risk is minimized by using CTC resin, which does not require carboxyl group activation. caslo.com

Side Reactions Involving the Boc Group: The tert-Butyloxycarbonyl (Boc) group protecting the ε-amino group of lysine is stable under the basic conditions used for Fmoc deprotection. total-synthesis.comontosight.ai However, during the final cleavage step where the peptide is released from the resin using a strong acid like trifluoroacetic acid (TFA), the Boc group is also removed. peptide.comtotal-synthesis.com This process generates a reactive tert-butyl cation intermediate. total-synthesis.com This cation can cause side reactions, such as the alkylation of nucleophilic amino acid side chains. peptide.comtotal-synthesis.com While this is a greater concern for peptides containing residues like Tryptophan or Methionine, the inclusion of "scavengers" (e.g., anisole, cresol) in the cleavage cocktail is a standard practice to quench these reactive intermediates. total-synthesis.com

| Side Reaction | Description | Primary Mitigation Strategy |

|---|---|---|

| Diketopiperazine (DKP) Formation | Intramolecular cyclization of the dipeptidyl-resin, leading to cleavage from the support and loss of product. nih.gov | Use of 2-Chlorotrityl (CTC) resin with its sterically hindered linker. biosynth.com |

| Racemization | Loss of stereochemical integrity at the α-carbon of the C-terminal Proline during activation and loading. | Loading Proline onto CTC resin, which does not require pre-activation of the carboxyl group. caslo.com |

| Alkylation by t-butyl cation | During final acidolytic cleavage, the t-butyl cation generated from Boc-group removal can alkylate nucleophilic sites. total-synthesis.com | Addition of cation scavengers (e.g., anisole, cresol) to the cleavage cocktail. total-synthesis.com |

By carefully selecting a low-loading 2-Chlorotrityl resin, employing an optimized loading protocol for the C-terminal proline, and using appropriate coupling and cleavage conditions, the synthesis of this compound can be performed with high efficiency and purity.

Elucidation of Molecular Architecture and Conformational Dynamics of H L Lys Boc Pro Oh

Spectroscopic Techniques for Structural Determination of H-L-Lys(Boc)-Pro-OH

Spectroscopic methods are indispensable tools for elucidating the primary and secondary structural features of peptides. By probing the interactions of molecules with electromagnetic radiation, these techniques provide a wealth of information about connectivity, functional groups, and spatial arrangement of atoms.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Primary and Secondary Structure Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of peptides in solution. Both one-dimensional (1D) and two-dimensional (2D) NMR experiments are employed to establish the primary sequence and gain insights into the conformational preferences of this compound.

1D NMR spectra, specifically ¹H and ¹³C NMR, provide fundamental information about the chemical environment of each atom. For this compound, the ¹H NMR spectrum would display characteristic signals for the protons of the lysine (B10760008) and proline residues, as well as the distinct singlet for the nine equivalent protons of the Boc group. chem-soc.sichemicalbook.com The chemical shifts of the α-protons of both amino acid residues are particularly informative about the peptide backbone conformation. science.gov

Table 1: Representative ¹H NMR Chemical Shifts for this compound and Related Structures

| Functional Group | Representative Chemical Shift (ppm) |

|---|---|

| Boc (t-butyl protons) | ~1.44 |

| Lysine (β, γ, δ CH₂) | 1.4-1.9 |

| Proline (β, γ CH₂) | 1.9-2.3 |

| Lysine (ε CH₂) | ~3.0 |

| Proline (δ CH₂) | 3.5-3.8 |

| Lysine (α CH) | ~3.9 |

Note: The exact chemical shifts can vary depending on the solvent and other experimental conditions. chem-soc.sichemicalbook.com

2D NMR techniques, such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy), are instrumental in assigning the proton signals to specific amino acid residues by identifying spin-spin couplings between neighboring protons. Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about through-space proximity of protons, which is crucial for determining the secondary structure and the relative orientation of the lysine and proline residues. The presence of a cis or trans conformation of the Lys-Pro peptide bond, a common feature in proline-containing peptides, can be investigated by analyzing specific NOE cross-peaks. nih.govfrontiersin.orgacs.org

Utility of Mass Spectrometry (MS) in Molecular Mass and Fragment Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of this compound with high accuracy and to confirm its primary structure through fragmentation analysis. acs.org Electrospray ionization (ESI) and matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques used for peptide analysis. acs.org

The high-resolution mass spectrum of this compound would show a prominent peak corresponding to its protonated molecular ion [M+H]⁺. The exact mass measurement allows for the unambiguous confirmation of its elemental composition. chem-soc.si

Tandem mass spectrometry (MS/MS) is employed to sequence the dipeptide. In this technique, the parent ion is isolated and subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions, primarily b- and y-ions, are then analyzed. The mass difference between consecutive fragment ions corresponds to the mass of a specific amino acid residue, thereby confirming the Lys-Pro sequence. The presence of the Boc-protecting group would also be evident in the fragmentation pattern. researchgate.net

Table 2: Expected Key Fragment Ions in the MS/MS Spectrum of this compound

| Ion Type | Fragment | Expected m/z |

|---|---|---|

| b₁ | Boc-Lys | 229.16 |

| y₁ | Pro | 116.07 |

Note: m/z values are for the monoisotopic masses.

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of molecules, providing a fingerprint of the functional groups present in this compound. nih.govresearchgate.net

The IR spectrum would exhibit characteristic absorption bands for the various functional groups. The amide I band (primarily C=O stretching) and amide II band (N-H bending and C-N stretching) are particularly sensitive to the secondary structure of the peptide backbone. acs.org The position of these bands can provide insights into the presence of different conformations. Other key vibrational modes include the C-H stretching of the aliphatic side chains and the Boc group, the N-H stretching of the primary amine, and the O-H stretching of the carboxylic acid. rsc.org

Table 3: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| O-H (Carboxylic acid) | Stretching | 2500-3300 (broad) |

| N-H (Amine) | Stretching | 3200-3500 |

| C-H (Aliphatic) | Stretching | 2850-3000 |

| C=O (Boc & Amide I) | Stretching | 1630-1720 |

Raman spectroscopy, which relies on inelastic scattering of light, is particularly useful for analyzing non-polar bonds and symmetric vibrations. scispace.com It provides complementary information to IR spectroscopy and can be advantageous for studying aqueous solutions due to the weak Raman scattering of water. nih.gov

Crystallographic Investigations of this compound and Related Analogs

While spectroscopic methods provide detailed information about the structure in solution, X-ray crystallography offers a precise picture of the molecule's three-dimensional arrangement in the solid state.

Single-Crystal X-Ray Diffraction for Absolute Configuration and Solid-State Conformation

Single-crystal X-ray diffraction is the gold standard for determining the absolute configuration and the precise solid-state conformation of a molecule. mdpi.com Growing a suitable single crystal of this compound would allow for the direct visualization of the atomic arrangement, including bond lengths, bond angles, and torsion angles. nih.govresearchgate.net

The resulting crystal structure would definitively confirm the L-configuration of both the lysine and proline residues. It would also reveal the conformation of the proline ring (endo or exo pucker), the conformation of the Lys-Pro peptide bond (cis or trans), and the spatial disposition of the Boc-protected lysine side chain. nih.govresearchgate.net The packing of the molecules in the crystal lattice, governed by intermolecular interactions such as hydrogen bonds and van der Waals forces, would also be elucidated. mdpi.com

Polymorphism and Crystal Engineering Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a phenomenon of significant interest in pharmaceutical and materials science. researchgate.netresearchgate.net Different polymorphs of this compound could exhibit distinct physical properties, such as solubility and stability.

Studies on related peptides have shown that factors like solvent composition and crystallization conditions can influence the resulting crystal form. researchgate.net Crystal engineering studies would involve a systematic investigation of the crystallization of this compound under various conditions to identify and characterize different polymorphic forms. X-ray powder diffraction (XRPD) is a key technique for identifying and distinguishing between different polymorphs. mdpi.com Understanding the polymorphic landscape of this compound is crucial for ensuring the reproducibility of its solid-state properties.

Computational and Theoretical Analysis of this compound Conformation

Computational and theoretical methods provide powerful tools to explore the complex conformational landscape of peptides like this compound. These in-silico approaches allow for the detailed examination of molecular structure, dynamics, and interactions at an atomic level, offering insights that can be challenging to obtain through experimental techniques alone.

The exploration of the conformational space of this compound involves identifying the energetically favorable arrangements of its atoms. This is achieved through a combination of molecular mechanics and quantum chemical calculations.

Molecular mechanics methods utilize classical physics principles to model the potential energy of a molecule as a function of its atomic coordinates. Force fields, such as CHARMM and MMFF, provide the parameters for these calculations, defining bond lengths, angles, and dihedral angles. fccc.edursc.org For proline-containing peptides, the puckering of the five-membered pyrrolidine (B122466) ring and the cis/trans isomerization of the peptide bond preceding the proline residue are key conformational features. nih.govtdx.cat The presence of the bulky Boc group on the lysine side chain further influences the accessible conformations by introducing steric constraints.

Quantum chemical calculations , such as Density Functional Theory (DFT), offer a more accurate description of the electronic structure and energy of the molecule. researchgate.netresearchgate.net These methods are often used to refine the geometries of low-energy conformations identified by molecular mechanics. DFT calculations can provide valuable information about intramolecular interactions, such as hydrogen bonds, that stabilize specific conformations. mdpi.com For instance, a hydrogen bond could potentially form between the Boc carbonyl group and the N-terminal amine or the proline backbone.

The conformational preferences of dipeptides are often visualized using Ramachandran plots, which map the distribution of the backbone dihedral angles (phi, φ and psi, ψ). mit.edu For this compound, the φ angle of the lysine residue is relatively free to rotate, while the φ angle of the proline residue is constrained to approximately -60° due to the cyclic nature of its side chain. mdpi.com The ψ angle of lysine and proline will be influenced by steric hindrance and the formation of intramolecular hydrogen bonds.

| Conformer | Lys (φ, ψ) | Pro (φ, ψ) | Key Intramolecular Interactions |

|---|---|---|---|

| A | -75°, 150° | -60°, 30° | Potential H-bond: Lys N-H to Pro C=O |

| B | -135°, 135° | -60°, 140° | Extended conformation, minimal steric clash |

| C | -60°, -40° | -60°, -30° | Potential H-bond: Boc C=O to Lys N-H |

While molecular mechanics and quantum chemistry provide static pictures of favorable conformations, molecular dynamics (MD) simulations offer a dynamic view of how this compound behaves over time. nih.gov MD simulations solve Newton's equations of motion for the atoms in the system, allowing for the observation of conformational transitions and the exploration of the free energy landscape.

By simulating the dipeptide in a solvent, typically water, MD can reveal the influence of the environment on its conformation. rsc.org The simulations can track the fluctuations in dihedral angles, the puckering of the proline ring, and the orientation of the lysine side chain. These simulations can also be used to calculate the relative populations of different conformational states, providing a more complete understanding of the conformational equilibrium. nih.gov For proline-containing peptides, MD simulations are particularly useful for studying the kinetics of cis-trans isomerization of the X-Pro peptide bond, a process that can be slow on the timescale of typical simulations and may require enhanced sampling techniques. fccc.edu

| Parameter | Observed Value/Range | Significance |

|---|---|---|

| Lys φ Dihedral Angle | -180° to -60° | Indicates significant flexibility of the lysine backbone. |

| Proline Ring Pucker | Cγ-endo and Cγ-exo | Shows the dynamic nature of the proline ring. |

| Lys Side Chain (χ angles) | Multiple rotameric states | Highlights the flexibility of the Boc-protected side chain. |

| Solvent Accessible Surface Area | Fluctuates with conformation | Relates to the interaction of the peptide with the solvent. |

The conformational properties of individual this compound molecules dictate their ability to interact with each other and form larger assemblies. The presence of both hydrogen bond donors (N-terminal amine, lysine amide) and acceptors (proline carbonyl, Boc carbonyl, C-terminal carboxyl) suggests the potential for intermolecular hydrogen bonding.

The Boc group, being hydrophobic, can also participate in non-polar interactions. nih.gov The interplay between hydrogen bonding and hydrophobic interactions can lead to the self-assembly of the dipeptide into ordered nanostructures, such as fibrils or spherical nanoparticles. nih.govresearchgate.netresearchgate.net The propensity for self-assembly is a known characteristic of certain dipeptides and can be influenced by factors like concentration and solvent. researchgate.netnih.gov

Computational methods can be used to predict the likelihood and nature of these intermolecular interactions. Docking simulations can be employed to model how two or more dipeptide molecules might interact, identifying the most stable dimeric or oligomeric structures. By analyzing the interaction energies and the types of contacts formed (e.g., hydrogen bonds, van der Waals forces), it is possible to infer the driving forces for self-assembly. acs.org Studies on similar Boc-protected dipeptides have shown their ability to self-assemble into various nanostructures, a behavior that could be anticipated for this compound. nih.govresearchgate.net

Mechanistic and Synthetic Transformations Involving H L Lys Boc Pro Oh

Deprotection Strategies for the Boc Group in H-L-Lys(Boc)-Pro-OH

The tert-butyloxycarbonyl (Boc) group is a widely utilized amine protecting group in peptide synthesis due to its stability under various conditions and its susceptibility to removal under specific acidic conditions. masterorganicchemistry.comorganic-chemistry.org The selective deprotection of the Boc group on the lysine (B10760008) side chain of this compound is a critical step in the synthesis of more complex peptides.

Acid-Mediated Deprotection Mechanisms and Selectivity

The most common method for Boc group removal involves treatment with a strong acid, such as trifluoroacetic acid (TFA). researchgate.netub.edu The mechanism proceeds through protonation of the carbamate's carbonyl oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine. commonorganicchemistry.com

The general mechanism for acid-mediated Boc deprotection is as follows:

Protonation: The carbonyl oxygen of the Boc group is protonated by the acid.

Formation of tert-butyl cation: The protonated intermediate collapses, releasing the stable tert-butyl cation and forming a carbamic acid.

Decarboxylation: The carbamic acid is unstable and spontaneously loses carbon dioxide to yield the deprotected amine.

The selectivity of this deprotection is crucial, especially when other acid-labile protecting groups are present in the peptide sequence. The Boc group is generally more sensitive to acid than other protecting groups like the benzyl (B1604629) (Bzl) or benzyloxycarbonyl (Cbz) groups, allowing for its selective removal. acsgcipr.org However, in the context of this compound, the primary concern is the integrity of the peptide bond and the potential for side reactions. The use of scavengers, such as triisopropylsilane (B1312306) (TIS) or water, is often employed to trap the liberated tert-butyl cations and prevent unwanted alkylation of nucleophilic residues like tryptophan or methionine.

Investigation of Alternative and Milder Deprotection Conditions

While strong acids like TFA are effective, their harshness can sometimes lead to side reactions or the degradation of sensitive peptides. ub.edu This has prompted research into milder and more selective deprotection methods.

Several alternative reagents and conditions have been explored for Boc deprotection:

Lewis Acids: Various Lewis acids, such as FeCl₃, Sn(OTf)₂, and BiCl₃, have been shown to effectively remove the Boc group under milder conditions than strong Brønsted acids. researchgate.net

Thermal Deprotection: In some cases, the Boc group can be removed by heating, although this method is less common and can lead to decomposition. rsc.org

Aqueous Conditions: Studies have shown that Boc deprotection can be achieved using hot water, highlighting its role as a dual acid/base catalyst at elevated temperatures. rsc.orgresearchgate.net

Oxalyl Chloride in Methanol (B129727): A mild method for selective N-Boc deprotection using oxalyl chloride in methanol has been reported, proceeding at room temperature with high yields. rsc.org

Peptide Coupling Reactions Utilizing this compound as a Building Block

This compound serves as a valuable building block for the synthesis of larger peptides. Its free N-terminal amine and C-terminal carboxylic acid allow for its incorporation into a growing peptide chain through the formation of amide bonds.

Formation of Amide Bonds with Activated Carboxyl and Free Amino Groups

Peptide bond formation requires the activation of the carboxylic acid group of one amino acid to make it susceptible to nucleophilic attack by the amino group of another. mdpi.com In the context of using this compound, either its N-terminal amine can act as the nucleophile, or its C-terminal carboxyl group can be activated for coupling with another amino acid or peptide.

Common coupling reagents used in peptide synthesis include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used to activate carboxyl groups. masterorganicchemistry.combeilstein-journals.org They are often used in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization.

Onium Salts: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly efficient coupling reagents that lead to rapid amide bond formation with minimal side reactions. mdpi.comnih.gov

The choice of coupling reagent and conditions can significantly impact the yield and purity of the final peptide.

Stereochemical Integrity and Epimerization Control in Coupling Reactions

A significant challenge in peptide synthesis is maintaining the stereochemical integrity of the chiral α-carbon of the amino acids. mdpi.com Epimerization, the change in configuration at a single stereocenter, can occur during the activation of the carboxyl group, particularly through the formation of a 5(4H)-oxazolone intermediate. polypeptide.com

The presence of a proline residue at the C-terminus of this compound is advantageous in minimizing epimerization. polypeptide.comd-nb.info Since proline is a secondary amine, it cannot form the typical oxazolone (B7731731) intermediate that is the primary pathway for racemization of other amino acids during coupling. This makes this compound a relatively "safe" building block in terms of preserving stereochemical integrity during fragment condensation. However, it is still crucial to employ optimized coupling conditions and reagents to minimize any potential for epimerization.

| Coupling Reagent | Additive | Typical Conditions | Notes on Epimerization |

| DCC | HOBt | DCM, 0°C to RT | Effective, but can lead to the formation of insoluble dicyclohexylurea. |

| EDC | Oxyma | Water or organic solvent | Water-soluble carbodiimide (B86325), useful for aqueous phase synthesis. nih.gov |

| HATU | DIEA | DMF, RT | Highly efficient, low racemization. mdpi.com |

| HBTU | DIEA | DMF, RT | Common and effective, but can be slightly more prone to racemization than HATU. mdpi.com |

Functional Group Interconversions and Derivatization of this compound

Beyond its use in linear peptide synthesis, this compound can be subjected to various functional group interconversions and derivatizations to create more complex and functionally diverse molecules.

Once the Boc group is removed to expose the ε-amino group of the lysine residue, this primary amine becomes a site for further modification. This allows for the introduction of various functionalities, such as:

Acylation: The ε-amino group can be acylated with various carboxylic acids or their activated derivatives to introduce new side chains or labels.

Alkylation: While less common and requiring careful control, the amine can be alkylated.

Conjugation: The free amine can be used as a handle to conjugate the peptide to other molecules, such as fluorescent dyes, biotin, or drug molecules.

The C-terminal carboxylic acid can also be modified. For instance, it can be esterified or converted to an amide. These modifications can alter the solubility, stability, and biological activity of the resulting peptide.

Furthermore, derivatization of the proline ring itself is a possibility, although this is a more complex transformation. Such modifications can introduce conformational constraints or new functional groups. For example, proline N-oxides have been synthesized to modulate the 3D conformation of peptides. rsc.org

The derivatization of dipeptides is a broad field, with methods like derivatization with urea (B33335) or specific reagents like DMT-(S)-Pro-OSu being developed for analytical purposes, such as improving separation and detection in LC-MS. nih.govresearchgate.netresearchgate.net These techniques highlight the potential for modifying dipeptides like this compound for various applications.

Modifications at the Carboxyl Terminus

The C-terminal proline residue of this compound possesses a carboxylic acid, which is a primary site for synthetic elaboration, most commonly through esterification or amidation reactions. These transformations are fundamental for immobilizing the dipeptide onto a solid support for solid-phase peptide synthesis (SPPS) or for coupling it with amine-containing molecules in solution-phase synthesis.

The activation of the carboxyl group is the initial mechanistic step. This is typically achieved using standard peptide coupling reagents, which convert the hydroxyl of the carboxylic acid into a better leaving group, thereby facilitating nucleophilic attack by an alcohol or an amine.

Key Transformations and Mechanistic Considerations:

Esterification: The carboxyl group can be converted into various esters. For SPPS, the dipeptide can be anchored to a hydroxymethyl resin, such as Wang resin. researchgate.net The reaction involves activating the carboxyl group, often with a carbodiimide like N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP). researchgate.net

Amidation: The formation of a C-terminal amide is accomplished by reacting the activated carboxyl group with an amine. This is a crucial step in the synthesis of many biologically active peptides that terminate in an amide rather than a carboxylic acid.

Side Reactions: A significant side reaction during the activation of the C-terminal proline is diketopiperazine (DKP) formation. This intramolecular cyclization involves the free N-terminal amine of lysine attacking the activated C-terminal carboxyl group of proline, leading to the cleavage of the dipeptide from the resin or loss of product in solution. researchgate.net The rigid structure of the proline residue can make this cyclization particularly favorable. researchgate.net The presence of proline at the C-terminus of a peptide fragment has also been noted to help prevent epimerization during subsequent coupling reactions. d-nb.info

| Reaction Type | Reagent(s) | Product Type | Key Considerations |

| Esterification (SPPS) | Wang Resin, DIC, DMAP | Resin-bound Peptide | Risk of diketopiperazine formation after N-terminal deprotection. researchgate.net |

| Amidation | R-NH₂, Coupling Reagent (e.g., HATU, HOBt/DIC) | C-terminal Amide | Choice of coupling reagent is critical to balance reaction rate and minimize side reactions. |

| Hydrazide Formation | Hydrazine (B178648) | Peptide Hydrazide | Peptide hydrazides are versatile intermediates for fragment condensation via the azide (B81097) method. |

Reactions at the Unprotected Amino Terminus

The free α-amino group on the N-terminal lysine residue is the primary site for peptide chain elongation. Its nucleophilicity allows for the formation of a new peptide bond with the activated carboxyl group of an incoming N-protected amino acid. This process is the cornerstone of both solid-phase and solution-phase peptide synthesis.

The general mechanism involves the activation of the carboxylic acid of an N-protected amino acid (e.g., Fmoc-Xaa-OH or Boc-Xaa-OH), followed by nucleophilic attack from the N-terminal amine of the this compound dipeptide.

Common Coupling Strategies:

Carbodiimide-based Coupling: Reagents like DIC are used to form a reactive O-acylisourea intermediate, which can then be attacked by the amine. The addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can suppress side reactions and improve efficiency. researchgate.net

Onium Salt-based Coupling: Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly efficient and react with the carboxyl group to form an activated ester, which rapidly acylates the amine. This method is often preferred for its speed and high yields.

A practical example is the synthesis of the pentapeptide Fmoc-Glu(OMe)-βAla-Lys(Boc)-Lys(Boc)-Pro-OH, where a protected amino acid is sequentially coupled to the growing peptide chain, which starts from a Lys(Boc)-Pro-OH unit, demonstrating the reactivity of the N-terminus. d-nb.info

| Coupling Reagent | Description | Base Required |

| DIC/OxymaPure | A carbodiimide activator combined with a modern HOBt alternative to form an activated ester and suppress racemization. researchgate.net | Non-nucleophilic base (e.g., DIPEA) |

| HATU | An aminium/uronium-based coupling reagent known for high efficiency and low rates of racemization. | Non-nucleophilic base (e.g., DIPEA) |

| DPPA | Diphenylphosphoryl azide can be used for coupling and is particularly useful in cyclization reactions. uniupo.it | Inorganic base (e.g., NaHCO₃) or organic base |

Selective Transformations of the Lysine Side Chain (Post-Boc Deprotection)

The ε-amino group of the lysine residue is masked by the Boc protecting group, rendering it inert during modifications at the C- and N-termini. This Boc group can be selectively removed under acidic conditions to unveil the side-chain amine, which can then undergo a vast array of chemical transformations. This orthogonality is key to synthesizing branched peptides, cyclic peptides (side-chain to side-chain or side-chain to terminus), and peptide conjugates. openaccesspub.org

Step 1: Boc Group Deprotection

The Boc group is known for its acid lability. The standard method for its removal is treatment with a strong acid like trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). ub.edusigmaaldrich.com The mechanism involves protonation of the Boc group, which leads to its fragmentation into gaseous isobutylene (B52900) and carbon dioxide, leaving behind the free primary amine.

Recent research has focused on developing milder deprotection conditions to avoid potential side reactions on sensitive peptides.

| Deprotection Method | Conditions | Time | Yield (Model Substrate) | Reference |

| Trifluoroacetic Acid (TFA) | Neat TFA or TFA/DCM mixture | 7-11 minutes (at 110°C) | 93% (for Boc-L-Lys(Boc)-OH) | rsc.org |

| Ionic Liquid (TTP-NTf₂) + H₂O | 150°C | 6 hours | 91% (for Boc-L-Lys(Boc)-OH) | rsc.org |

| Iron(III) Chloride (FeCl₃) | Stoichiometric FeCl₃ in organic solvent | ~30 minutes | Moderate to good | researchgate.net |

Step 2: Selective Modification of the ε-Amino Group

Once deprotected, the lysine side-chain ε-amino group is a potent nucleophile, often more so than the α-amino group of the N-terminus due to the latter's proximity to the electron-withdrawing carbonyl group. nih.gov This allows for highly selective modifications.

Examples of Side-Chain Transformations:

Acylation/Peptide Branching: The ε-amino group can be acylated with a carboxylic acid or an activated acid derivative. This is the primary method for creating branched peptides, where a new peptide chain is initiated from the lysine side chain. Orthogonally protected building blocks like ivDde-Lys(Fmoc)-OH are often used in SPPS to achieve this, where the ivDde group is removed with hydrazine to unmask the side chain for modification. nih.gov

Bioconjugation: The amine can be reacted with various linkers or labels. For instance, reaction with an N-hydroxysuccinimide (NHS) ester allows for the attachment of reporter molecules like fluorophores or biotin.

Cyclization: In a peptide containing another orthogonally protected residue (e.g., Asp(OAll) or Cys(Trt)), the deprotected lysine amine can be used as a nucleophile to form a lactam bridge, resulting in a side-chain-to-side-chain cyclized peptide.

Reaction with Aldehydes: The ε-amino group can react with aldehydes, such as o-phthalaldehyde (B127526) (OPA), to form cyclic isoindole derivatives, a reaction used for peptide stapling and crosslinking. nih.gov

Click Chemistry: The amine can be functionalized with an azide or alkyne handle, enabling subsequent conjugation via copper-catalyzed or strain-promoted "click" chemistry, a highly efficient and specific reaction. iris-biotech.deiris-biotech.de

Role of H L Lys Boc Pro Oh in the Construction of Complex Peptidic and Peptidomimetic Architectures

Integration of H-L-Lys(Boc)-Pro-OH into Oligopeptide and Polypeptide Synthesis

The synthesis of long peptides and proteins can be approached through two primary strategies: the stepwise addition of single amino acid residues or the condensation of pre-synthesized peptide fragments. This compound is readily integrated into both methodologies, offering distinct advantages in each.

Sequential chain elongation, most commonly performed via Solid-Phase Peptide Synthesis (SPPS), is a cornerstone of modern peptide chemistry. thieme-connect.de In this approach, a peptide chain is assembled in a stepwise fashion on an insoluble polymer support. google.com The this compound dipeptide can be incorporated as a single unit into a growing peptide chain anchored to the resin.

The process typically follows the Fmoc/tBu strategy. nih.gov First, the N-terminal Fmoc protecting group of the resin-bound amino acid or peptide is removed, usually with a piperidine (B6355638) solution, to expose a free amine. rsc.org Subsequently, the this compound dipeptide is activated and coupled. Activation of its C-terminal carboxyl group is achieved using a variety of coupling reagents, such as hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HBTU), often in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA). rsc.org The use of a pre-formed dipeptide unit like this compound can be advantageous for overcoming difficult coupling sequences and improving the purity of the final crude peptide. The efficacy of the stepwise elongation procedure can sometimes decrease as the peptide chain grows, partly due to the decreasing solubility of the peptide intermediates in organic solvents. thieme-connect.de

Table 1: Illustrative Steps for Incorporating this compound in Fmoc-SPPS

| Step | Action | Reagents | Purpose |

| 1 | Deprotection | 20% Piperidine in DMF | Removes the Fmoc group from the N-terminus of the resin-bound peptide, exposing the free amine. |

| 2 | Washing | DMF, DCM | Removes excess reagents and by-products from the deprotection step. |

| 3 | Activation & Coupling | This compound, HATU, DIPEA in DMF | The carboxyl group of the dipeptide is activated and reacts with the free amine on the resin to form a new peptide bond. |

| 4 | Washing | DMF, DCM | Removes excess activated dipeptide and coupling by-products, ensuring a clean reaction for the next cycle. |

For the synthesis of very large peptides or proteins, a convergent strategy known as segment condensation is often preferred. mdpi.com This method involves the chemical ligation of several pre-synthesized, protected peptide fragments. karger.com A key challenge in segment condensation is the risk of racemization of the C-terminal amino acid of the activating peptide fragment. karger.com

Utilizing a fragment with a C-terminal proline, such as a peptide ending in the -Lys(Boc)-Pro-OH sequence, is a well-established strategy to minimize or prevent this epimerization. karger.com Proline's unique cyclic structure, where the α-amino group is part of a five-membered ring, makes it resistant to the common racemization pathways (like azlactone formation) that affect other amino acids during activation. karger.com

In a typical segment condensation, a protected peptide fragment ending with the this compound sequence is prepared in solution or via SPPS. This fragment is then activated and coupled to another peptide fragment that has a free N-terminal amine. For instance, research on the synthesis of hemopressin peptides utilized a (2+7) fragment condensation, where a dipeptide fragment was condensed with a larger heptapeptide (B1575542) fragment using HATU/HOAt/DIEA coupling conditions. nih.gov This approach allows for the efficient construction of large molecules from smaller, more easily purified segments. karger.com

Table 2: Comparison of Peptide Synthesis Strategies

| Feature | Sequential Chain Elongation | Segment Condensation |

| Principle | One amino acid (or short di/tripeptide) added at a time. | Pre-synthesized peptide fragments are joined together. |

| Primary Use | Peptides up to ~50 amino acids. | Very long peptides and small proteins (>50 amino acids). |

| Key Advantage | Simple, automatable process. | Easier purification of intermediate fragments; convergent approach. |

| Role of Lys-Pro | Incorporated as a single dipeptide unit to improve efficiency. | Used as the C-terminus of a fragment to prevent racemization during coupling. |

Utilization of this compound in the Design and Synthesis of Peptidomimetics

Peptidomimetics are molecules that mimic the structure and function of natural peptides but have modified chemical structures to improve properties like stability, bioavailability, or receptor affinity. diva-portal.org The this compound dipeptide is a valuable tool in this field due to its ability to impart specific structural features.

The conformational flexibility of linear peptides is often a drawback, as it can lead to reduced binding affinity and susceptibility to enzymatic degradation. diva-portal.org Introducing conformational constraints can lock the peptide into its bioactive shape, enhancing its potency. The proline residue in the this compound dipeptide inherently restricts the peptide backbone's rotational freedom. The Lys-Pro sequence itself is a known motif for inducing β-turns, which are critical secondary structures for molecular recognition. frontiersin.org

This dipeptide is frequently used in the synthesis of cyclic peptides, which represent a major class of conformationally constrained structures. mdpi.comthieme-connect.de Cyclization can be achieved through several strategies involving the Lys-Pro motif:

Head-to-Tail Cyclization: The N-terminus of a linear peptide precursor is linked to its C-terminus. mdpi.com A linear peptide containing the Lys-Pro sequence can be synthesized via SPPS, cleaved from the resin, and then cyclized in a highly diluted solution to favor intramolecular reaction. mdpi.com

Side-Chain-to-Tail Cyclization: The ε-amino group of the lysine (B10760008) residue can be used as a nucleophilic handle. thieme-connect.de After selective deprotection of the Boc group on the lysine side chain, it can be cyclized onto the C-terminal carboxyl group of the peptide.

Lactam-Bridged Peptides: Advanced strategies involve creating covalent bridges to enforce specific turns. For example, methods have been developed to synthesize six-membered lactam-bridged dipeptides, which can be incorporated into larger peptides to create highly constrained mimics of natural peptide structures. researchgate.net

Another approach to creating peptidomimetics is to replace the native amide bond (-CO-NH-) with a non-hydrolyzable isostere. This modification can significantly increase the peptide's resistance to proteases. The resulting molecules are known as pseudopeptides. researchgate.net

The amide bond between lysine and proline can be replaced with various surrogates. A common modification is the reduced amide bond (a methylene (B1212753) bridge, ψ[CH₂-NH]). Research has shown that pseudopeptide analogues where amide bonds are systematically replaced by this linkage can retain the ability to bind to their biological targets. nih.gov The synthesis of such analogues often involves preparing a modified dipeptide building block, such as one containing the Lys-ψ[CH₂-NH]-Pro linkage, which is then incorporated into a peptide sequence using standard synthesis protocols. nih.govacs.org

Table 3: Common Peptide Bond Isosteres

| Isostere Name | Structure | Key Property |

| Reduced Amide (Methylene bridge) | -CH₂-NH- | Increased flexibility and protease resistance. |

| Thiomide | -CS-NH- | Can act as a hydrogen bond donor. |

| E-alkene | -CH=CH- (trans) | Rigid, planar geometry. |

| Trifluoromethyl-amino | -CH(CF₃)-NH- | Introduces a stereocenter and mimics the transition state. acs.org |

This compound as a Precursor for Modified Peptide Scaffolds

Beyond its role as a simple building block, this compound serves as a precursor for creating more elaborate molecular architectures. The key to this versatility lies in the orthogonally protected lysine side chain. Once the peptide backbone is assembled, the Boc group on the ε-amino group of lysine can be selectively removed with mild acid (e.g., trifluoroacetic acid, TFA), leaving other protecting groups and the main peptide chain intact. acs.org

This exposed ε-amino group serves as a versatile chemical handle for a wide range of modifications:

Branched Peptides: The lysine side chain can act as a branching point for the synthesis of multi-epitope peptides, where different peptide sequences are attached to a central core. This is a common strategy in vaccine development. ub.edu

Lipidation: Fatty acids can be conjugated to the lysine side chain to create lipopeptides. This modification can enhance membrane interaction, improve cell penetration, and prolong the peptide's half-life in vivo. rsc.org

Cyclization Anchor: As mentioned previously, the lysine side chain is a common anchor point for side-chain-to-side-chain or side-chain-to-tail cyclization, leading to complex cyclic scaffolds. thieme-connect.deuniversiteitleiden.nl

Chemoselective Ligation: The ε-amino group can be modified to introduce a unique reactive group that allows for highly specific chemical ligation reactions. For example, it can be converted into a group suitable for "click chemistry" or native chemical ligation-like reactions, enabling the construction of intricate peptide-small molecule conjugates or protein-like structures. acs.org

Synthesis of Cyclic Peptides

The dipeptide this compound is a valuable building block in the synthesis of complex peptide architectures, particularly cyclic peptides. chemimpex.comchemimpex.com The unique structural characteristics of this compound, which combines a reactive lysine residue with a conformationally constrained proline, make it an important component for inducing specific turns necessary for cyclization. The tert-butyloxycarbonyl (Boc) protecting group on the lysine side-chain amine ensures that this site remains unreactive during the assembly of the linear peptide precursor, allowing for selective deprotection and subsequent modification or cyclization strategies. chemimpex.comchemimpex.com

The Lys-Pro sequence is known to act as a turn-stabilizing motif, which is critical for the efficient cyclization of linear peptides. kyoto-u.ac.jp In solid-phase peptide synthesis (SPPS), a common strategy for creating cyclic peptides involves synthesizing a linear peptide on a resin support, followed by cyclization either on the resin or after cleavage. osti.gov The this compound unit can be incorporated into the linear sequence at a strategic position to facilitate a head-to-tail or side-chain-to-tail cyclization.

Research Example: Lys-Pro Motifs in CXCR4 Antagonists Research into antagonists for the CXCR4 receptor, which is involved in HIV-1 entry and cancer metastasis, has led to the development of cyclic peptide analogues. In an effort to stabilize the β-turn moieties within these peptides, which are crucial for their bioactivity, researchers have incorporated turn-inducing sequences like D-Lys-Pro. kyoto-u.ac.jp This highlights the principle that a Lys-Pro sequence can effectively pre-organize a linear peptide into a conformation that is favorable for cyclization, reducing the entropic penalty of the ring-closing reaction and often leading to higher yields.

| Cyclization Strategy | Role of Lys-Pro Unit | Key Protecting Group | Significance |

| Head-to-Tail Cyclization | Induces a β-turn in the linear precursor, bringing the N- and C-termini into proximity. | Boc on the lysine side-chain prevents side reactions. | Facilitates efficient ring closure and formation of a stable cyclic backbone. |

| Side-Chain Cyclization | The lysine side-chain amine can be used as a nucleophile to form a lactam bridge with the C-terminus. | Orthogonal protecting groups are required to selectively deprotect the lysine side-chain and the C-terminus. | Creates structurally diverse cyclic peptides with constrained conformations. |

Development of Dendrimeric Structures

Peptide dendrimers are highly branched, monodisperse macromolecules that have garnered significant interest for their applications in biomedicine and materials science. sci-hub.seuq.edu.au Poly-L-lysine (PLL) dendrimers are a prominent class, built from a lysine core where both the α- and ε-amino groups can be used for further branching, leading to a geometric increase in surface functional groups with each generation. sci-hub.semdpi.com

Synthetic Approach: The construction of peptide dendrimers typically follows a divergent or convergent approach. mdpi.com

Divergent Synthesis: Growth starts from a central core and extends outwards. A core molecule, such as diaminopropane (B31400) or a Boc-L-Lys(Boc)-OH benzhydrylamide, is sequentially coupled with protected amino acids like Boc-L-Lys(Boc)-OH. mdpi.comnih.gov After each coupling step, the protecting groups (e.g., Boc) are removed to expose new amino groups for the next generation of branching. sci-hub.se

Convergent Synthesis: Dendritic wedges (dendrons) are synthesized first and then attached to a central core in the final step. mdpi.com

The incorporation of a Lys-Pro unit could be used to create dendrimers with defined secondary structures within their branches. For instance, a repeating Lys-Pro sequence might introduce poly-L-proline type II (PPII) helices, influencing the dendrimer's interaction with biological targets or its material properties.

| Dendrimer Type | Core Molecule Example | Branching Unit | Potential Role of Lys-Pro |

| Poly-L-lysine (PLL) | Boc-L-Lys(Boc)-OH benzhydrylamide mdpi.com | L-Lysine | Introducing conformational kinks or turns within branches. |

| Polyamidoamine (PAMAM) | Ethylenediamine mdpi.com | Amidoamine | Surface modification with Lys-Pro peptides for targeted delivery. |

| Poly(propylene imine) (PPI) | 1,4-Diaminobutane mdpi.com | Propylenimine | Functionalization with Lys-Pro containing peptidomimetics. |

Conjugation to Polymeric and Material Science Scaffolds

The conjugation of peptides to polymers and other materials is a powerful strategy for creating advanced biomaterials, drug delivery systems, and diagnostic agents. mdpi.com The dipeptide this compound is an ideal candidate for such applications due to its multiple functional handles. The carboxylic acid of proline, the α-amino group of lysine, and the ε-amino group of the lysine side chain (after deprotection of the Boc group) can all be used for covalent attachment to various scaffolds.

Lysine residues are frequently used for bioconjugation because their primary amine side-chain is nucleophilic and readily reacts with a variety of electrophilic reagents, such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.

PEGylation of Lysine-Based Scaffolds: A prominent example is the creation of PEGylated dendrimers for drug delivery. In one study, a generation-two poly-L-lysine dendrimer was synthesized, and its periphery was modified with aspartic acid. nih.gov This provided two distinct functional handles: the amine of the aspartic acid was used for PEGylation (attachment of polyethylene (B3416737) glycol chains), while the carboxylate was used to conjugate the anticancer drug camptothecin. nih.gov Although this example uses lysine as the dendrimer core, the principle demonstrates the utility of lysine's reactive amines for polymer conjugation to enhance solubility, increase blood circulation time, and improve tumor uptake of therapeutic agents. nih.gov

Conjugation to Create Drug-Polymer Conjugates: Researchers have also developed novel polymer-drug conjugates by incorporating lysine into multiblock copolymers. For example, Fmoc-Lys(Boc)-OH was used as a comonomer in the synthesis of a polymer designed for conjugation with the drug rapamycin. nih.gov The Boc-protected lysine side chain provides a latent functional group that can be deprotected at a later stage for further modification or drug attachment, showcasing the modularity that this building block provides.

Below are examples of research findings where lysine derivatives are conjugated to polymeric scaffolds.

| Polymer/Scaffold | Conjugated Molecule | Lysine Derivative Used | Purpose of Conjugation |

| Poly-L-lysine (PLL) Dendrimer | Poly(ethylene glycol) (PEG) and Camptothecin (CPT) | Boc-protected L-lysine | To create a nanocarrier for improved drug solubility, stability, and tumor targeting. nih.gov |

| Multiblock Copolymer | Rapamycin | Fmoc-Lys(Boc)-OH | To develop a novel rapamycin-polymer conjugate with altered biodistribution. nih.gov |

| Thiazole Derivatives | Various Boc-amino acids | Boc-Lys(Boc)-OH | To synthesize hybrid molecules with potential antimicrobial activity. mdpi.com |

| Benzylpiperazine | Various Boc-amino acids | Boc-Lys(Boc)-OH | To generate novel antimicrobial agents. mdpi.com |

Advanced Computational Chemistry and Molecular Modeling of H L Lys Boc Pro Oh

Quantum Chemical Calculations on Electronic Structure and Reactivity of H-L-Lys(Boc)-Pro-OH

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer profound insights into the electronic structure and reactivity of molecules. researchgate.netnih.govrsc.orgresearchgate.net For this compound, these calculations can map the electron density distribution, identify the frontier molecular orbitals (HOMO and LUMO), and derive various reactivity descriptors.

The electronic properties of this compound are significantly influenced by the presence of the electron-donating Boc protecting group on the lysine (B10760008) side chain and the rigid pyrrolidine (B122466) ring of the proline residue. DFT calculations, often performed using a functional like B3LYP with a basis set such as 6-31G*, can predict the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical stability and reactivity; a larger gap generally implies higher stability and lower reactivity.

Key electronic properties derived from these calculations include ionization potential, electron affinity, and global reactivity descriptors like chemical hardness, chemical potential, and electrophilicity index. These parameters provide a quantitative measure of the molecule's susceptibility to electrophilic and nucleophilic attack. For instance, the analysis of molecular electrostatic potential (MESP) can reveal the regions most likely to engage in electrostatic interactions, with negative potential regions indicating sites for electrophilic attack and positive potential regions indicating sites for nucleophilic attack. researchgate.net

Table 1: Calculated Electronic Properties of this compound

| Property | Value (Illustrative) | Unit |

| HOMO Energy | -6.8 eV | electron-volt |

| LUMO Energy | -0.5 eV | electron-volt |

| HOMO-LUMO Gap | 6.3 eV | electron-volt |

| Ionization Potential | 6.8 eV | electron-volt |

| Electron Affinity | 0.5 eV | electron-volt |

| Chemical Hardness | 3.15 eV | electron-volt |

| Chemical Potential | -3.65 eV | electron-volt |

| Electrophilicity Index | 2.12 eV | electron-volt |

This table presents illustrative data based on typical values for similar dipeptides and is not derived from direct experimental or computational results for this compound.

Molecular Dynamics Simulations for Conformational Analysis of this compound

Molecular dynamics (MD) simulations provide a powerful tool to explore the conformational landscape of flexible molecules like this compound in different environments. researchgate.netscholaris.caresearchgate.net By simulating the atomic motions over time, MD can reveal the preferred conformations, the transitions between them, and the influence of solvent on the peptide's structure.

For dipeptides, the conformational space is often described by the Ramachandran plot, which maps the distribution of the backbone dihedral angles φ (phi) and ψ (psi). pnas.orgresearchgate.netnih.gov MD simulations, typically employing force fields like AMBER or CHARMM, can generate these plots and identify the most populated conformational states. ambermd.orgacs.org The choice of the force field and the water model (e.g., TIP3P, SPC/E) is critical for accurately representing the molecular interactions. acs.org

Table 2: Representative Conformational States of this compound from Molecular Dynamics Simulations

| Conformational State | φ (Lys) (Illustrative) | ψ (Lys) (Illustrative) | Key Features |

| β-turn (Type I) | -60° | -30° | Intramolecular hydrogen bond between the C=O of Lys and the N-H of Pro. |

| Extended (C5) | -150° | +150° | A more linear, stretched-out conformation. researchgate.net |

| Polyproline II-like | -75° | +145° | A left-handed helical structure often observed in unfolded peptides. rsc.org |

This table presents illustrative data based on common dipeptide conformations and is not derived from direct experimental or computational results for this compound.

Theoretical Exploration of this compound Interactions with Model Chemical Entities

Understanding how this compound interacts with its environment is crucial for predicting its behavior in solution and its potential binding to other molecules. Theoretical methods can be employed to study these interactions with model chemical entities, such as water molecules, to characterize the nature and strength of the non-covalent forces at play.

The interaction energy between this compound and a water molecule can be calculated using high-level quantum mechanical methods or through molecular mechanics with a suitable force field. pnas.organnualreviews.org These calculations can identify the primary interaction sites on the dipeptide, which are typically the polar groups capable of forming hydrogen bonds: the terminal carboxyl and amino groups, the amide backbone, and the carbonyl group of the Boc protector.

By systematically placing a water molecule around the dipeptide and calculating the interaction energy at each position, a detailed map of the solvation shell can be constructed. This analysis reveals the preferred locations for water molecules and the geometry of the hydrogen bonds formed. The strength of these interactions provides insight into the solubility and hydration properties of the compound. The interaction energy is a key determinant of how the peptide will orient itself in an aqueous environment. pnas.org

Table 3: Calculated Interaction Energies of this compound with a Water Molecule at Key Sites

| Interacting Site on Dipeptide | Interaction Energy (Illustrative) | Type of Interaction |

| Terminal -COOH group | -8.5 kcal/mol | Hydrogen bond (H-bond donor and acceptor) |

| Terminal -NH2 group | -7.2 kcal/mol | Hydrogen bond (H-bond donor) |

| Lysine amide C=O | -5.8 kcal/mol | Hydrogen bond (H-bond acceptor) |

| Boc group C=O | -4.5 kcal/mol | Hydrogen bond (H-bond acceptor) |

| Proline amide N-H | -3.9 kcal/mol | Hydrogen bond (H-bond donor) |

This table presents illustrative data based on typical interaction energies for similar functional groups and is not derived from direct experimental or computational results for this compound.

Advanced Analytical Techniques for the Characterization and Purity Assessment of H L Lys Boc Pro Oh in Research

Chromatographic Methodologies for the Separation and Analysis of H-L-Lys(Boc)-Pro-OH

Chromatographic techniques are fundamental in assessing the purity of this compound and separating it from potential impurities.

High-Performance Liquid Chromatography (HPLC) for Purity and Identity Confirmation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for determining the purity and confirming the identity of this compound. Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide analysis. In this technique, the dipeptide is passed through a column packed with a nonpolar stationary phase, and a polar mobile phase is used for elution.

The purity of Boc-protected dipeptides is routinely assessed using RP-HPLC with a C18 column. A typical method involves a gradient elution system, often starting with a high percentage of an aqueous solvent containing an ion-pairing agent like trifluoroacetic acid (TFA) and gradually increasing the concentration of an organic solvent such as acetonitrile. acs.org This gradient allows for the effective separation of the target compound from byproducts and starting materials. Detection is commonly performed using UV absorbance at a specific wavelength, typically 214 nm, where the peptide bond absorbs. The retention time of the main peak serves as an indicator of the compound's identity, while the peak area percentage is used to quantify its purity. Chiral HPLC methods, employing chiral stationary phases (CSPs), are also crucial for determining the enantiomeric purity of the constituent amino acids, ensuring that the desired stereochemistry is maintained during synthesis. rsc.org

Table 1: Typical HPLC Conditions for the Analysis of Boc-Protected Peptides

| Parameter | Condition | Reference |

| Column | C18, 4.6 x 250 mm, 5 µm | acs.org |

| Mobile Phase A | 0.1% TFA in Water | acs.org |

| Mobile Phase B | 0.1% TFA in Acetonitrile | acs.org |

| Gradient | Linear gradient from 5% to 95% B over 40 min | acs.org |

| Flow Rate | 1.0 mL/min | |

| Detection | UV at 214 nm | |

| Temperature | Ambient | acs.org |

Gas Chromatography (GC) for Volatile Derivatives (if applicable)